molecular formula C19H21ClN2O4 B2649357 N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 2034606-69-2

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2649357
CAS RN: 2034606-69-2
M. Wt: 376.84
InChI Key: MAIDQUHASOIXNR-UHFFFAOYSA-N
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Description

“N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide” is an organic compound containing a chlorophenyl group, a hydroxypropyl group, and a methoxybenzyl group linked by an oxalamide moiety . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of aromatic rings (from the phenyl groups), a polar amide bond (from the oxalamide moiety), and various substituents including a hydroxy group, a methoxy group, and a chlorine atom .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amide bond in the oxalamide moiety could undergo hydrolysis under acidic or basic conditions. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like the amide and hydroxy groups) could increase its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Compounds with similar structures have been studied for their potential use in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-26-17-8-3-2-5-14(17)12-22-19(25)18(24)21-10-9-16(23)13-6-4-7-15(20)11-13/h2-8,11,16,23H,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIDQUHASOIXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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